Cas no 15302-15-5 (Etosalamide)
Etosalamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,2-(2-ethoxyethoxy)-
- Ethosalamide
- Etosalamide
- 2-(2-ethoxyethoxy)benzamide
- Etosalamide [INN]
- o-(2-Ethoxyethoxy)benzamide
- o-(2-Ethoxyethoxy)benzamide.
- UNII-1PU994YJUH
- 1PU994YJUH
- Etosalamid
- Etosalamide [INN:BAN]
- BCP32680
- 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid
- AB01563362_01
- Q27252729
- ETOSALAMIDE [WHO-DD]
- DTXSID70934666
- CHEMBL2104260
- Ethosalamide; Benzamide, 2-(2-ethoxyethoxy)-; Benzamide, o-(2-ethoxyethoxy)- ; Ethosalamide; o-(2-Ethoxyethoxy)benzamide
- AKOS030526102
- SR-01000944263
- BS-15173
- CCG-213900
- SR-01000944263-1
- SCHEMBL2109187
- s6802
- HY-B1015
- D81909
- 15302-15-5
- NS00126548
- CS-4528
- etosalamidum
- DA-63316
- Ethosalamide?
- BRD-K60914966-001-01-4
- etosalamida
-
- Inchi: 1S/C11H15NO3/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13)
- InChI Key: XBNRCMFFZFCWMH-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1C(N)=O)CCOCC
Computed Properties
- Exact Mass: 209.10525
- Monoisotopic Mass: 209.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 61.6
Experimental Properties
- Density: 1.112
- Boiling Point: 358.6°C at 760 mmHg
- Flash Point: 172°C
- Refractive Index: 1.523
- PSA: 61.55
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Etosalamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Etosalamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47832-10mg |
Etosalamide (Ethosalamide) |
15302-15-5 | 98% | 10mg |
¥445.00 | 2023-09-08 | |
| S e l l e c k ZHONG GUO | S6802-5mg |
Etosalamide |
15302-15-5 | 98.95% | 5mg |
¥795.13 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S6802-25mg |
Etosalamide |
15302-15-5 | 98.95% | 25mg |
¥2433.17 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FM396-10mg |
Etosalamide |
15302-15-5 | 98+% | 10mg |
634CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FM396-25mg |
Etosalamide |
15302-15-5 | 98+% | 25mg |
1021CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FM396-5mg |
Etosalamide |
15302-15-5 | 98+% | 5mg |
420CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FM396-50mg |
Etosalamide |
15302-15-5 | 98+% | 50mg |
1611CNY | 2021-05-07 | |
| MedChemExpress | HY-B1015-10mM*1mLinDMSO |
Etosalamide |
15302-15-5 | 98.93% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-B1015-10mg |
Etosalamide |
15302-15-5 | 98.93% | 10mg |
¥500 | 2024-04-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E882050-10mg |
Etosalamide |
15302-15-5 | ≥98% | 10mg |
¥427.50 | 2022-01-13 |
Etosalamide Suppliers
Etosalamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Etosalamide
Etosalamide (CAS No. 15302-15-5): A Comprehensive Overview of Its Chemical Properties and Recent Research Applications
Etosalamide, with the chemical identifier CAS No. 15302-15-5, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This introduction aims to provide an in-depth exploration of its chemical structure, pharmacological properties, and the latest research findings that highlight its potential applications in therapeutic interventions.
The molecular formula of Etosalamide is C14H13NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. This arrangement contributes to its unique physicochemical properties, which include solubility characteristics, stability under various conditions, and interaction potential with biological targets. The compound’s structural framework is characterized by a salicylic acid derivative moiety, which is well-known for its anti-inflammatory and analgesic effects.
In recent years, the study of Etosalamide has expanded beyond its traditional applications. Researchers have been investigating its role in modulating immune responses and its potential as an adjuvant in vaccine formulations. The compound’s ability to interact with specific enzymes and receptors has opened new avenues for developing treatments against autoimmune diseases and chronic inflammatory conditions. For instance, studies have demonstrated that Etosalamide can inhibit the activity of COX-2 (cyclooxygenase-2), an enzyme pivotal in the production of prostaglandins that mediate inflammation.
The pharmacokinetic profile of CAS No. 15302-15-5 is another area of active investigation. Research indicates that the compound exhibits moderate bioavailability upon oral administration, with a half-life that allows for sustained therapeutic effects. This characteristic makes it a promising candidate for once-daily dosing regimens, enhancing patient compliance and convenience. Additionally, studies on its metabolic pathways have revealed that Etosalamide is primarily metabolized in the liver through cytochrome P450-dependent mechanisms, which can influence its efficacy and potential drug-drug interactions.
One of the most intriguing aspects of Etosalamide is its potential application in neuroprotective therapies. Emerging evidence suggests that the compound may exert neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammatory pathways. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Preclinical studies have shown that CAS No. 15302-15-5 can attenuate neuronal damage induced by oxidative stress and prevent the aggregation of amyloid-beta plaques, a hallmark pathological feature of Alzheimer’s disease.
The role of Etosalamide in oncology research is also noteworthy. Investigations have explored its potential as an anticancer agent by targeting specific molecular pathways involved in tumor growth and metastasis. For example, studies have demonstrated that CAS No. 15302-15-5 can inhibit the activity of kinases such as EGFR (epidermal growth factor receptor) and JAK2 (Janus kinase 2), which are frequently overexpressed in various cancers. Furthermore, research indicates that the compound may induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells, suggesting a high therapeutic index.
The development of derivatives based on the core structure of Etosalamide represents another exciting frontier in medicinal chemistry. By modifying specific functional groups within its molecular framework, researchers aim to enhance its pharmacological properties, including potency, selectivity, and solubility. Such derivatives could offer improved efficacy with reduced side effects compared to the parent compound. Computational modeling and high-throughput screening techniques are being employed to identify novel analogs with optimized pharmacokinetic profiles.
The safety profile of CAS No. 15302-15-5 has been evaluated through extensive preclinical studies conducted using various animal models. These studies have provided insights into its tolerability and potential adverse effects under different dosing regimens. While generally well-tolerated at therapeutic doses, some preliminary findings suggest that high concentrations may lead to gastrointestinal discomfort or liver enzyme induction. However, these observations underscore the importance of careful dosing strategies to maximize therapeutic benefits while minimizing risks.
In conclusion, Etosalamide, identified by its CAS number as 15302-15-5, is a multifaceted compound with diverse applications in pharmaceutical research and development. Its unique chemical properties make it a valuable tool for modulating inflammatory responses, protecting against neurodegenerative diseases, and targeting cancerous growths. The ongoing research into this compound not only highlights its therapeutic potential but also opens new avenues for innovation in drug discovery and development.
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